Phomoxide
Description
Phomoxide is a fungal meroterpenoid, a hybrid natural product derived from terpenoid and polyketide biosynthetic pathways. Initially isolated from fungal species, its structure was misassigned as containing a cis-diol moiety until enantioselective total synthesis by Mehta and Roy (2004) revealed its true trans-diol configuration . This revision was critical for understanding its stereochemical properties and biological interactions. This compound’s synthesis involves a diastereoselective reduction of a quinol intermediate, which confirmed its absolute configuration and provided a benchmark for characterizing related compounds . Its structural complexity and biosynthetic origin make it a subject of interest in organic chemistry and natural product research.
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(1S,2R,5S,6R)-3-[(1E,3E)-hepta-1,3-dienyl]-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol |
InChI |
InChI=1S/C14H20O4/c1-2-3-4-5-6-7-9-10(8-15)12(17)14-13(18-14)11(9)16/h4-7,11-17H,2-3,8H2,1H3/b5-4+,7-6+/t11-,12+,13+,14-/m1/s1 |
InChI Key |
BMXTZUMHRVMCPL-FVFJZKDHSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C1=C([C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O)CO |
Canonical SMILES |
CCCC=CC=CC1=C(C(C2C(C1O)O2)O)CO |
Synonyms |
phomoxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Eupenoxide and Phomoxide
Eupenoxide, another fungal meroterpenoid, shares a close structural relationship with this compound. Both were originally misassigned as cis-diols, but synthetic studies demonstrated their trans-diol configurations . Key differences include:
- Stereochemical Arrangement : While both possess trans-diols, their absolute configurations differ due to distinct stereochemical outcomes during biosynthesis.
- Synthetic Routes: The enantioselective synthesis of both compounds employed similar strategies, including quinol reduction, but diverged in downstream functionalization steps .
Functional Analogues: Polyketide-Terpene Hybrids
Liu et al. (2003) identified polyketide-terpene hybrids from marine-derived Phoma fungi, including a cyclic carbonate derivative. These compounds share this compound’s hybrid backbone but lack its signature diol moiety, highlighting functional diversification within this chemical class .
Comparative Data Table
Key Research Findings
- Structural Revisions: Synthetic studies overturned initial cis-diol assignments for this compound and Eupenoxide, emphasizing the role of total synthesis in natural product validation .
- Synthetic Innovation: Copper-catalyzed oxidation and DMP-mediated cascades enabled efficient construction of this compound’s framework, contrasting with enzymatic routes for anditomin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
